CP 141938 - 182822-62-4

CP 141938

Catalog Number: EVT-414351
CAS Number: 182822-62-4
Molecular Formula: C21H29N3O3S
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide" represents a class of sulfonamide derivatives that have been extensively studied for their pharmacological properties. Sulfonamides are known for their diverse biological activities, which include antagonistic effects on various serotonin receptors and potential applications in treating a range of conditions from viral infections to cancer and inflammatory diseases.

Applications in Various Fields

Neuropharmacology

In neuropharmacology, sulfonamide derivatives have shown promise as cognitive enhancers. The compounds have been evaluated in animal models and have demonstrated activity that could potentially translate into therapeutic benefits for disorders characterized by cognitive deficits1.

Synthetic Chemistry

In synthetic chemistry, methods have been developed to convert hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides, which are valuable intermediates in organic synthesis. The process involves the use of methanesulfonyl chloride and has been optimized to achieve high yields, demonstrating the versatility of sulfonamide derivatives in synthetic applications2.

Serotonin Receptor Research

Further research into serotonin receptors has led to the synthesis of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent and selective 5-HT1B/1D antagonists. These compounds have been pharmacologically evaluated and found to augment serotonin release, which could have implications for the treatment of depression and other neuropsychiatric disorders3.

Antiviral and Anticancer Research

Sulfonamide derivatives have also been explored for their antiviral and anticancer properties. Novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide have been synthesized and evaluated, with some compounds showing the ability to block HIV replication. However, these compounds did not exhibit significant anticancer properties in the tested cell lines4.

Anti-inflammatory Research

Lastly, in the field of anti-inflammatory research, N-[(arylmethoxy)phenyl] and N-[(arylmethoxy)naphthyl] sulfonamides have been prepared as leukotriene D4 antagonists. These compounds have shown potent inhibitory effects on bronchoconstriction and inflammation in animal models, suggesting potential applications in the treatment of asthma and other inflammatory conditions5.

Source and Classification

CP 141938 is derived from the family of piperidine-based compounds, specifically designed to target neurokinin receptors. Its chemical structure allows it to effectively inhibit the neurokinin-1 receptor, which is implicated in numerous physiological processes, including pain perception, mood regulation, and stress response. The compound is cataloged under the Chemical Abstracts Service number 182822-62-4, facilitating its identification in scientific literature and databases .

Synthesis Analysis

The synthesis of CP 141938 involves several key steps that utilize established organic chemistry techniques. Although detailed synthetic routes are not extensively documented in the available literature, the general approach typically includes:

  1. Starting Materials: The synthesis begins with readily available piperidine derivatives.
  2. Reactions: Key reactions may involve:
    • Alkylation: Introducing alkyl chains to the piperidine core to enhance receptor binding affinity.
    • Functional Group Modifications: Such as methoxy or phenyl substitutions to optimize pharmacological properties.
  3. Purification: The final product is usually purified through techniques like high-performance liquid chromatography (HPLC), ensuring the removal of any by-products or unreacted materials.

These steps are critical for achieving a high yield of CP 141938 with desired purity levels for biological testing .

Molecular Structure Analysis

The molecular structure of CP 141938 can be characterized by its specific arrangement of atoms which contributes to its function as a neurokinin-1 receptor antagonist. Key structural features include:

  • Piperidine Ring: A six-membered ring containing five carbon atoms and one nitrogen atom, which is central to the compound's activity.
  • Substituents: The presence of methoxy and phenyl groups enhances lipophilicity and receptor affinity.
  • Molecular Weight: CP 141938 has a molecular weight of approximately 403.6 g/mol, which influences its pharmacokinetic properties.

The three-dimensional conformation plays a significant role in its interaction with the neurokinin-1 receptor, affecting binding efficiency and selectivity .

Chemical Reactions Analysis

CP 141938 participates in various chemical reactions primarily related to its interactions with biological targets. Notably:

  1. Binding Reactions: The compound binds selectively to the neurokinin-1 receptor, inhibiting its activity.
  2. Metabolic Reactions: In vivo studies have shown that CP 141938 undergoes metabolic transformations that can affect its efficacy and half-life.
  3. Analytical Reactions: Techniques such as HPLC coupled with mass spectrometry (HPLC-MS/MS) are employed for quantifying CP 141938 levels in biological samples, providing insights into its pharmacokinetics .
Mechanism of Action

The mechanism of action for CP 141938 revolves around its antagonistic effect on the neurokinin-1 receptor:

  • Receptor Binding: CP 141938 binds competitively to the neurokinin-1 receptor, preventing the natural ligand (substance P) from exerting its effects.
  • Physiological Effects: This blockade can lead to reduced signaling pathways associated with pain perception, anxiety, and other neurogenic responses.

Studies indicate that this mechanism may contribute to therapeutic effects in conditions such as depression and anxiety disorders by modulating neurokinin signaling pathways .

Physical and Chemical Properties Analysis

CP 141938 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates variable solubility in water and organic solvents, influenced by its molecular structure.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme temperatures or pH levels.
  • Log P Value: The calculated log P value indicates moderate lipophilicity, which is essential for crossing the blood-brain barrier effectively.

These properties are critical for determining the compound's bioavailability and therapeutic potential .

Applications

CP 141938 has several scientific applications primarily within pharmacology and neuroscience:

  • Research Tool: Used extensively in studies investigating neurokinin signaling pathways and their roles in various physiological processes.
  • Therapeutic Candidate: Potential applications in treating conditions such as depression, anxiety disorders, and chronic pain syndromes due to its receptor antagonism.
  • Drug Development: Serves as a lead compound for developing new medications targeting neurokinin receptors with improved efficacy and safety profiles.

The ongoing research into CP 141938 continues to reveal insights into its therapeutic potential and mechanisms of action, making it a significant subject of study within medicinal chemistry .

Introduction to CP 141938

CP 141938 (Chemical Abstracts Service Registry Number 182822-62-4) is a selective neurokinin-1 (NK1) receptor antagonist with the molecular formula C~21~H~29~N~3~O~3~S and a molecular weight of 403.54 g/mol [1] [4] [6]. This synthetic small molecule emerged during the 1990s from pharmaceutical research programs focused on modulating tachykinin signaling pathways [1]. Its structural features include a morpholine core and multiple aromatic rings critical for receptor binding affinity [9]. Unlike many contemporaneous NK1 antagonists, CP 141938 exhibits a unique brain disposition profile attributed to active efflux mechanisms, making it a pivotal compound for studying blood-brain barrier (BBB) transport physiology [2] [3].

Neuropharmacological Significance of NK1 Receptor Antagonism

NK1 receptors are G protein-coupled receptors (GPCRs) primarily activated by substance P, a neuropeptide implicated in pain transmission, neurogenic inflammation, emesis, and stress responses [7]. These receptors possess seven transmembrane domains with extracellular loops involved in ligand binding and intracellular domains responsible for G-protein coupling [7]. The C-terminal region contains phosphorylation sites crucial for receptor desensitization, and alternative splicing generates truncated isoforms (e.g., NK1-Tr) with distinct signaling properties [7]. CP 141938 competitively inhibits substance P binding at nanomolar concentrations, disrupting downstream signaling cascades like intracellular calcium mobilization and mitogen-activated protein kinase activation [1] [7]. Preclinical evidence suggests that NK1 receptor blockade may confer anti-tumor effects by inducing apoptosis in receptor-positive malignancies, highlighting therapeutic potential beyond central nervous system disorders [9].

Historical Development of CP 141938 in Central Nervous System Drug Discovery

CP 141938 was developed alongside structurally related analogs (e.g., CP-122721) during efforts to optimize receptor affinity and pharmacokinetic properties of NK1 antagonists [2]. Initial structure-activity relationship studies emphasized molecular modifications to enhance selectivity and potency. Key strategies included:

  • Molecular Scaffold Optimization: Systematic variation of the morpholine core and aromatic substituents to improve NK1 binding affinity while minimizing off-target interactions [9].
  • Pharmacokinetic Profiling: Early screening revealed divergent brain penetration profiles between CP 141938 and analogs despite similar receptor affinity, prompting investigations into efflux transporter involvement [2].This compound exemplifies the transition from empirical screening to targeted drug design in central nervous system pharmacology, where physicochemical properties alone proved insufficient to predict brain exposure [8].

Research Gaps in Predicting Brain Disposition of Small Molecules

Traditional central nervous system drug development relied heavily on lipophilicity (log P) and molecular weight as predictors of brain penetration. CP 141938 exposed critical limitations of this approach:

  • Transporter-Mediated Efflux: Even highly lipophilic molecules may exhibit restricted brain entry if substrates for efflux transporters like P-glycoprotein [2] [3].
  • Species Variability: Human extrapolation from rodent data remains challenging due to interspecies differences in transporter expression and function [5] [10].
  • Unbound Concentration Discrepancies: Total brain concentrations poorly correlate with pharmacologically active unbound drug levels, necessitating advanced measurement techniques like microdialysis [5] [10]. These gaps underscored the need for mechanistic models incorporating transporter kinetics and intracellular partitioning.

Properties

CAS Number

182822-62-4

Product Name

CP 141938

IUPAC Name

N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C21H29N3O3S/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3/t19-,21-/m0/s1

InChI Key

GZLOIBNBDUHEFY-FPOVZHCZSA-N

SMILES

CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C

Synonyms

rel-N-[4-Methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-methanesulfonamide; cis-N-[4-Methoxy-3-[[(2-phenyl-3-piperidinyl)amino]_x000B_methyl]phenyl]-N-methylmethanesulfonamide; CP 141938;

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C

Isomeric SMILES

CN(C1=CC(=C(C=C1)OC)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.